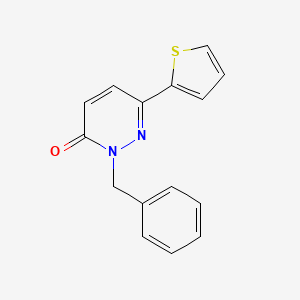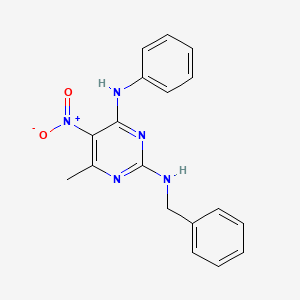
2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one, also known as BTD, is an organic compound belonging to the pyridazinone family. It is a heterocyclic compound, which means that it contains two or more different elements in a ring structure. BTD has a wide variety of applications in the scientific research field, including its use in biochemical and physiological studies, as well as its potential to act as a drug target. This article will provide an overview of BTD, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
科学研究应用
2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a model compound to study the interaction between small molecules and proteins, as well as to investigate the effects of drugs on various biological systems. Additionally, 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has been used to study the effects of environmental toxins on cells and organisms, and to identify potential drug targets.
作用机制
The exact mechanism of action of 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed to interact with proteins and other molecules in the cell, leading to changes in their function and structure. Additionally, 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of certain enzymes, which can lead to changes in the cell’s metabolism.
Biochemical and Physiological Effects
2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the cell’s metabolism. Additionally, 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has been shown to interact with proteins and other molecules in the cell, leading to changes in their function and structure. Furthermore, 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
实验室实验的优点和局限性
The main advantage of using 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a relatively stable compound, which makes it suitable for use in biochemical and physiological studies. However, there are some limitations to using 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects on biological systems are not yet fully characterized.
未来方向
There are a variety of possible future directions for 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one research. These include further investigations into its mechanism of action, its potential use as a drug target, and its effects on different biological systems. Additionally, further research could be conducted into the potential therapeutic applications of 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one, such as its use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Additionally, further research could be conducted into the potential environmental applications of 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one, such as its use as a pollutant-degrading agent. Finally, further research could be conducted into the potential industrial applications of 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one, such as its use as a catalyst or as a component of polymers.
合成方法
2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one can be synthesized through a multi-step process that involves the reaction of 2-benzyl-2,3-dihydropyridazin-3-one with thiophen-2-yl bromide. The reaction is conducted in the presence of a base such as potassium carbonate, and the product is then isolated using recrystallization. The synthesized 2-benzyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a white crystalline solid with a melting point of about 130°C.
属性
IUPAC Name |
2-benzyl-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15-9-8-13(14-7-4-10-19-14)16-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSVMDFYWWUKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-6-(thiophen-2-yl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524073.png)
![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524093.png)
![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524094.png)
![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)
![1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6524104.png)
![6-(furan-2-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524111.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6524116.png)

![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)

